molecular formula C25H20FN5O3S2 B1644360 3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide

3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide

Cat. No.: B1644360
M. Wt: 521.6 g/mol
InChI Key: WPUFGGKRENZYJA-AIBWNMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide” is a complex organic molecule that features multiple functional groups, including benzimidazole, benzothiazole, fluorophenyl, and isothiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of Benzimidazole and Benzothiazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of Isothiazolidinone Ring: This step may involve cyclization reactions under specific conditions to form the isothiazolidinone ring.

    Coupling Reactions: The final steps may involve coupling reactions to link the various functional groups together.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.

    Substitution Reactions: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

    Cyclization and Ring-Opening Reactions: The isothiazolidinone ring may undergo cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound may have potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of the compound will depend on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may do so by inhibiting the synthesis of bacterial cell walls or interfering with bacterial DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzimidazole or benzothiazole derivatives, such as:

  • 2-(2-Benzothiazolylthio)benzimidazole
  • 2-(2-Benzimidazolylthio)benzothiazole
  • Fluorophenyl Isothiazolidinone Derivatives

Properties

Molecular Formula

C25H20FN5O3S2

Molecular Weight

521.6 g/mol

IUPAC Name

5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-ylamino)ethyl]-2-fluorophenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C25H20FN5O3S2/c26-16-11-14(9-10-15(16)22-13-23(32)31-36(22,33)34)12-20(24-27-17-5-1-2-6-18(17)28-24)30-25-29-19-7-3-4-8-21(19)35-25/h1-11,20,22H,12-13H2,(H,27,28)(H,29,30)(H,31,32)/t20-,22?/m0/s1

InChI Key

WPUFGGKRENZYJA-AIBWNMTMSA-N

SMILES

C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F

Isomeric SMILES

C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)C[C@@H](C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F

Canonical SMILES

C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F

Origin of Product

United States

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